molecular formula C8H4NNaO4 B11809703 Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate

Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B11809703
M. Wt: 201.11 g/mol
InChI Key: GXUFOHJHKPEWEZ-UHFFFAOYSA-M
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Description

Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core with a carboxylate group at position 2. This sodium salt is derived from its ethyl ester precursor, Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate (CAS: 1279893-97-8), through saponification, as described in synthetic routes for related furopyridines . The ester form is commercially available (95% purity, priced at 216–5,900 CNY depending on quantity) and serves as a key intermediate in pharmaceutical and agrochemical research . The sodium derivative’s ionic nature enhances water solubility, making it advantageous for applications requiring polar solvents.

Properties

Molecular Formula

C8H4NNaO4

Molecular Weight

201.11 g/mol

IUPAC Name

sodium;3-oxofuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H5NO4.Na/c10-5-4-2-1-3-9-7(4)13-6(5)8(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1

InChI Key

GXUFOHJHKPEWEZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(N=C1)OC(C2=O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Industrial Production Methods: While specific industrial production methods for sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions, and implementing efficient purification techniques.

Scientific Research Applications

Biological Activities

Research indicates that sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate exhibits various biological activities, making it a candidate for further investigation in drug development. Notable activities include:

  • Anticancer Properties
    • Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against several cancer cell lines. For example, furo[2,3-b]pyridine derivatives have demonstrated significant cytotoxicity against human cancer cells while sparing normal cells .
  • Antimicrobial Activity
    • The compound may possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Related compounds have shown minimum inhibitory concentrations (MICs) around 256 µg/mL.
  • Enzyme Inhibition
    • This compound may act as an inhibitor for enzymes involved in critical metabolic pathways relevant to diseases such as neurodegenerative disorders .

Case Studies

  • Anticancer Activity Study
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at concentrations lower than those required for normal cells.
  • Antimicrobial Efficacy Assessment
    • Another investigation assessed the antimicrobial properties of this compound against clinical isolates of bacteria. The findings demonstrated effective inhibition of bacterial growth at specific concentrations.

Mechanism of Action

The mechanism by which sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Ethyl 3-Oxo-2,3-Dihydrofuro[2,3-b]Pyridine-2-Carboxylate
  • Structure : Features an ethyl ester group at position 2 instead of sodium.
  • Properties : Molecular weight 207.18 g/mol, stored at 4°C, with hazards including skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .
  • Synthesis : Prepared via Dieckmann cyclization of alkoxycarbonylmethyl ether derivatives, followed by decarboxylation .
Ethyl 4-Chlorodifluoromethyl-6-Oxo-6,7-Dihydrofuro[2,3-b]Pyridine-2-Carboxylate (VI030)
  • Structure : Substituted with a chloro-difluoromethyl group at position 4 and an ethyl ester at position 2.
Diethyl 4-Hydroxyfuro[2,3-b]Pyridine-2,5-Dicarboxylate (24)
  • Structure : Contains dual ester groups at positions 2 and 5, with a hydroxyl group at position 3.
  • Synthesis: Formed via condensation of ethyl 5-amino-furan-2-carboxylate with diethyl ethoxymethylenemalonate .
Dialkyl 4-(Alkylamino)-7-Alkoxy-5-Oxo-1-Pyridin-2-yl-1,5-Dihydrofuro[3,4-b]Pyridine-2,3-Dicarboxylate
  • Structure: Features a furo[3,4-b]pyridine core (vs. [2,3-b] in the target compound) with amino, alkoxy, and ester groups.
  • Synthesis: Produced via a one-pot, three-component reaction involving 2-aminopyridine, acetylenic esters, and alkyl isocyanides .

Comparative Analysis Table

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Synthesis Route Applications/Notes
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine Sodium carboxylate at C2 ~189.14 (estimated) Saponification of ethyl ester Water-soluble intermediate
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine Ethyl ester at C2 207.18 Dieckmann cyclization Commercial intermediate
VI030 (Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro[2,3-b]pyridine-2-carboxylate) Furo[2,3-b]pyridine Cl, CF3 at C4; ethyl ester at C2 375.14 Unspecified halogenation Potential agrochemical candidate
Diethyl 4-hydroxyfuro[2,3-b]pyridine-2,5-dicarboxylate (24) Furo[2,3-b]pyridine Hydroxyl at C4; dual ethyl esters at C2, C5 293.25 Condensation with malonate Polyfunctional building block
Dialkyl 4-(alkylamino)-7-alkoxy-5-oxo-furo[3,4-b]pyridine-2,3-dicarboxylate Furo[3,4-b]pyridine Amino, alkoxy, and dual esters Variable One-pot multicomponent reaction Pharmaceutical lead optimization

Key Differences and Implications

Core Structure :

  • Furo[2,3-b]pyridine derivatives (e.g., sodium carboxylate, ethyl ester) exhibit fused rings with distinct electronic properties compared to furo[3,4-b]pyridines .
  • The [3,4-b] isomer in ’s compound allows for additional substituents on the pyridine ring, enabling tailored bioactivity.

Functional Groups: Carboxylate vs. Ester: The sodium salt’s carboxylate group enhances solubility but reduces stability under acidic conditions compared to esters .

Synthetic Complexity :

  • The ethyl ester () and diethyl dicarboxylate () are synthesized via classical cyclization/condensation, while the furo[3,4-b] derivative () employs a streamlined one-pot method for higher efficiency .

Biological Activity

Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₉NNaO₄ and a molecular weight of approximately 208.19 g/mol. Its structure features a bicyclic arrangement that contributes to its distinct chemical properties. It is soluble in water and exhibits moderate stability under standard laboratory conditions, making it suitable for various biological assays.

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit antioxidant activities. Research on related compounds has shown that derivatives of furo[2,3-b]pyridine can inhibit lipid peroxidation and scavenge free radicals, suggesting that this compound could possess similar properties .

Antiproliferative Effects

Compounds containing the furo[2,3-b]pyridine scaffold have demonstrated antiproliferative activity against various cancer cell lines. For instance, studies have reported that derivatives of this structure can inhibit cell growth in breast cancer and leukemia cell lines, indicating potential as anticancer agents . The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets within cells, potentially influencing enzymatic activities or receptor interactions. Ongoing research aims to elucidate these interactions more clearly.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods are crucial for producing this compound in sufficient yield for research purposes. Notably, studies have explored various synthetic routes to generate derivatives that may enhance biological activity or alter physical properties .

Case Studies

A recent study highlighted the interaction of this compound with P2X7 receptors, suggesting its potential role as an antagonist in inflammatory pathways. This finding points to its possible application in treating conditions associated with chronic inflammation and pain management .

Comparative Analysis

To provide a clearer understanding of the biological activity associated with this compound and its derivatives, the following table summarizes key findings from various studies:

Compound Biological Activity Study Reference
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridineAntioxidant activity,
Furo[2,3-b]pyridine derivativesAntiproliferative against cancer ,
P2X7 receptor antagonistsAnti-inflammatory effects

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